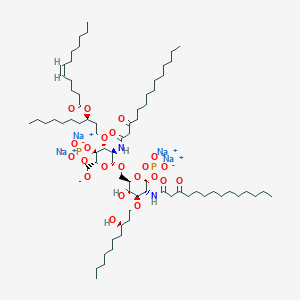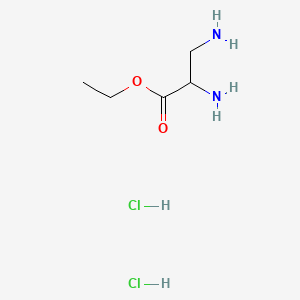
Ethyl 2,3-diaminopropionate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-diaminopropionate dihydrochloride is a chemical compound that belongs to the class of non-proteinogenic amino acids It is structurally characterized by the presence of two amino groups attached to a propionate backbone, with an ethyl ester and two hydrochloride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One method for synthesizing ethyl 2,3-diaminopropionate dihydrochloride involves the conversion of ethyl cyanoacetate into the corresponding 2-hydroxyimino-derivative, followed by catalytic hydrogenation to afford the diamino-dihydrochloride . The reaction conditions typically include the use of Adam’s catalyst for hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-diaminopropionate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of ethyl 2,3-diaminopropionate, which can be further utilized in different applications.
Applications De Recherche Scientifique
Ethyl 2,3-diaminopropionate dihydrochloride has a wide range of applications in scientific research:
Industry: The compound is used in the production of various chemical intermediates and as a reagent in different industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 2,3-diaminopropionate dihydrochloride involves its interaction with specific enzymes and molecular targets. For example, in the biosynthesis of monobactams, the compound acts as a substrate for non-ribosomal peptide synthetases, which incorporate it into the antibiotic structure . The molecular pathways involved include enzymatic transformations that lead to the formation of bioactive compounds.
Comparaison Avec Des Composés Similaires
Ethyl 2,3-diaminopropionate dihydrochloride can be compared with other similar compounds, such as:
2,3-Diaminopropionic acid: This compound is a non-proteinogenic amino acid found in certain secondary metabolites.
Cisplatin derivatives: These include various esters of 2,3-diaminopropionic acid that have been synthesized for their potential antitumor activity.
Propriétés
Numéro CAS |
6020-57-1 |
|---|---|
Formule moléculaire |
C5H14Cl2N2O2 |
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
ethyl 2,3-diaminopropanoate;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-2-9-5(8)4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H |
Clé InChI |
MUFTVIRBUNQPIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



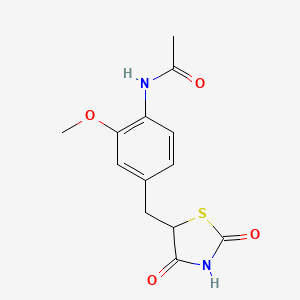
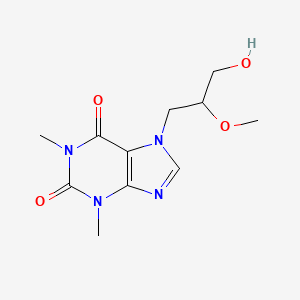
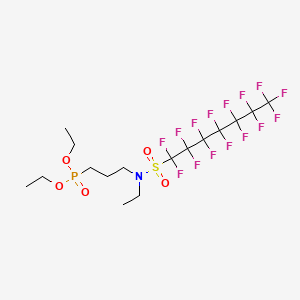
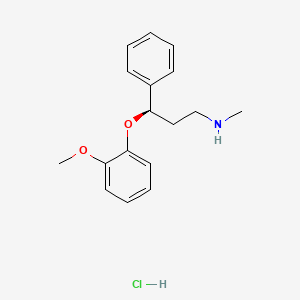
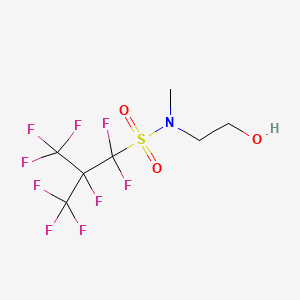
![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
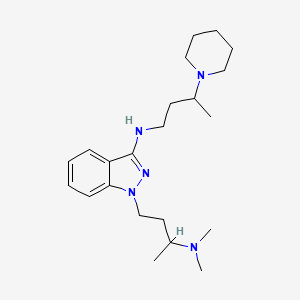
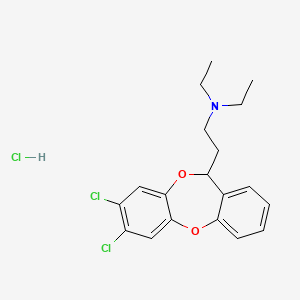
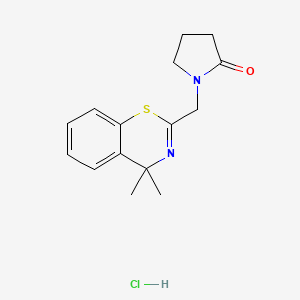
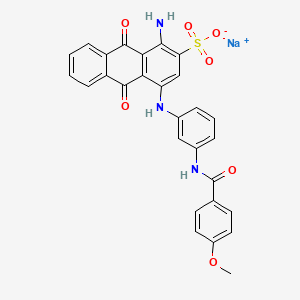
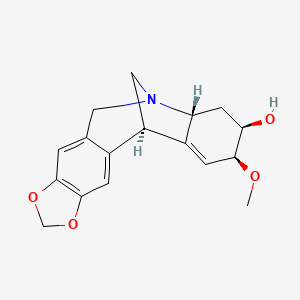
![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)
